REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C@H:5]([C:8]([OH:10])=[O:9])[CH2:6][SH:7])=[O:3].C(O)C.C(OCC(O)COC1C=CC([NH:27][C:28](=[O:32])[CH2:29][CH2:30]Cl)=CC=1)C>[OH-].[Na+]>[C:2]([NH:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][S:7][CH2:30][CH2:29][C:28]([NH2:27])=[O:32])(=[O:3])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-chloropropionamide
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC(COC1=CC=C(C=C1)NC(CCCl)=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with acetone-ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CSCCC(=O)N)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |